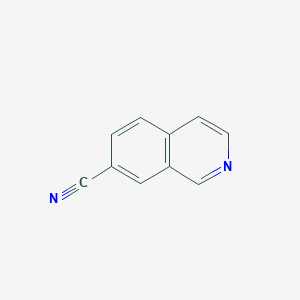Isoquinoline-7-carbonitrile
CAS No.: 223671-92-9
Cat. No.: VC2270342
Molecular Formula: C10H6N2
Molecular Weight: 154.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 223671-92-9 |
|---|---|
| Molecular Formula | C10H6N2 |
| Molecular Weight | 154.17 g/mol |
| IUPAC Name | isoquinoline-7-carbonitrile |
| Standard InChI | InChI=1S/C10H6N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H |
| Standard InChI Key | JGMSGABJHLXRRW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC2=C1C=CN=C2)C#N |
| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2)C#N |
Introduction
Structural Characteristics of Isoquinoline-7-carbonitrile
Molecular Structure
Isoquinoline-7-carbonitrile features the standard isoquinoline skeleton with a cyano (-C≡N) group strategically positioned at carbon 7 of the fused ring system. In the conventional numbering system for isoquinoline, position 7 is located on the benzene portion of the molecule, specifically on the carbon atom para to the fusion point between the two rings.
Structural Comparison
The incorporation of the carbonitrile group represents a significant structural modification that distinguishes this compound from the parent isoquinoline and other derivatives. The linear cyano group extends from the aromatic system, creating a potential site for hydrogen bonding, dipole interactions, and nucleophilic attack.
Electronic Distribution
The presence of the electron-withdrawing nitrile group at position 7 would be expected to withdraw electron density from the aromatic system through resonance and inductive effects. This electronic perturbation would likely alter the reactivity profile of the isoquinoline core, potentially enhancing its susceptibility to nucleophilic attack at certain positions while decreasing its basicity compared to unsubstituted isoquinoline.
Physical and Chemical Properties
Solubility Profile
The solubility profile of isoquinoline-7-carbonitrile would be expected to differ somewhat from that of the parent compound. The nitrile group would likely reduce water solubility further but might enhance solubility in polar aprotic solvents such as acetonitrile, DMF (dimethylformamide), and DMSO (dimethyl sulfoxide). Similar to other isoquinoline derivatives, it would likely maintain good solubility in common organic solvents such as ethanol, acetone, and diethyl ether .
Acid-Base Properties
The electron-withdrawing nature of the nitrile group would be expected to reduce the basicity of the nitrogen atom in the pyridine ring compared to unsubstituted isoquinoline (pKa 5.14) . This decreased basicity would result from the nitrile group's ability to delocalize the lone pair on the ring nitrogen through resonance and inductive effects, making protonation less favorable.
Spectroscopic Characteristics
Isoquinoline-7-carbonitrile would exhibit distinctive spectroscopic features that could aid in its identification and characterization:
-
IR Spectroscopy: A characteristic strong absorption band in the 2220-2240 cm⁻¹ region, corresponding to the C≡N stretching vibration.
-
NMR Spectroscopy: The aromatic protons would display a complex splitting pattern in ¹H-NMR, with the nitrile carbon appearing at approximately 115-120 ppm in ¹³C-NMR.
-
UV-Visible Spectroscopy: Modified absorption maxima compared to isoquinoline due to the extended conjugation provided by the nitrile group.
| Synthetic Approach | Advantages | Limitations | Key Reagents |
|---|---|---|---|
| Modified Pomeranz-Fritsch | Established methodology | Multiple steps required | Appropriately substituted benzaldehydes |
| Direct cyanation via halogenation | Selective functionalization possible | Harsh conditions may be needed | NaCN, CuCN |
| Palladium-catalyzed cyanation | Mild conditions | Expensive catalysts | Pd catalysts, Zn(CN)₂ |
| C-H activation and cyanation | Step-economical | Directing group may be needed | Transition metal catalysts |
Structure-Activity Relationships
Comparison with Other Isoquinoline Derivatives
Table 2: Comparative Analysis of Substituent Patterns in Isoquinoline Derivatives
| Position of Substitution | Primary Pharmacological Activity | Representative Compounds | Potential Activity of Isoquinoline-7-carbonitrile |
|---|---|---|---|
| Position 1 | Antimicrobial | 1-Phenyl-isoquinolines | May complement antimicrobial activity through different mechanism |
| Position 2 | Enzyme inhibition | 2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl) | Could offer different enzyme binding properties |
| Position 3 | Anticancer | 3,4-dihydroisoquinoline derivatives | Might exhibit complementary anticancer mechanisms |
| Position 4 | Antimalarial | Position 4 substituted isoquinolines | Potential for novel antimalarial activity |
| Position 7 (subject compound) | Not extensively documented | Limited literature on 7-substituted compounds | Novel activity profile expected |
Applications in Research and Industry
Pharmaceutical Research
Isoquinoline-7-carbonitrile could serve as a valuable building block in medicinal chemistry for developing compounds with:
-
Enhanced target selectivity due to the unique electronic properties of the nitrile group
-
Improved metabolic stability compared to other functional groups
-
Novel binding interactions with therapeutic targets
-
Potential for further derivatization to create diverse chemical libraries
Chemical Biology Tools
The distinctive properties of isoquinoline-7-carbonitrile could make it useful for developing:
-
Fluorescent probes for cellular imaging (nitrile groups can contribute to fluorescent properties)
-
Affinity labels for protein binding studies
-
Covalent inhibitors for target validation experiments
Materials Science
Nitrile-containing heterocycles like isoquinoline-7-carbonitrile may find applications in:
-
Coordination chemistry with transition metals
-
Development of conductive polymers
-
Photovoltaic materials
-
Liquid crystal technologies
Current Research Challenges and Future Directions
Knowledge Gaps
Despite the extensive research on isoquinoline derivatives, specific studies on isoquinoline-7-carbonitrile appear limited in the current literature. Key knowledge gaps include:
-
Optimized synthetic routes specifically for isoquinoline-7-carbonitrile
-
Comprehensive physicochemical characterization
-
Specific biological activity profiles
-
Structure-activity relationships compared to other 7-substituted isoquinolines
Future Research Opportunities
Promising research directions for isoquinoline-7-carbonitrile include:
-
Development of efficient, scalable synthetic methodologies
-
Comprehensive biological screening against diverse targets
-
Investigation of structure-activity relationships through preparation of related derivatives
-
Exploration of potential applications in materials science and coordination chemistry
-
Computational studies to predict interactions with biological targets
Technological Applications
The unique electronic properties of isoquinoline-7-carbonitrile could be exploited in:
-
Development of sensors for metal ions (through coordination chemistry)
-
Organic electronics applications
-
Catalysis, particularly in reactions involving coordination to transition metals
-
Development of functional materials with tunable properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume